molecular formula C12H9FN2O4 B6385905 (2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine CAS No. 1261923-82-3

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine

Cat. No.: B6385905
CAS No.: 1261923-82-3
M. Wt: 264.21 g/mol
InChI Key: BENWZTYPKAAZLN-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. Its unique structure, characterized by the presence of both hydroxyl and fluorine groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoro-3-methoxycarbonylbenzaldehyde with urea under acidic conditions to form the pyrimidine ring. This is followed by hydroxylation reactions to introduce the hydroxyl groups at the 2 and 4 positions of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine group or to convert the carbonyl group into an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of 2,4-diketopyrimidine derivatives.

    Reduction: Formation of 2,4-dihydroxy-5-(4-fluoro-3-hydroxyphenyl)pyrimidine.

    Substitution: Formation of 2,4-dihydroxy-5-(4-amino-3-methoxycarbonylphenyl)pyrimidine.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain proteins, thereby modulating their function.

Comparison with Similar Compounds

  • (2,4)-Dihydroxy-5-(4-chloro-3-methoxycarbonylphenyl)pyrimidine
  • (2,4)-Dihydroxy-5-(4-bromo-3-methoxycarbonylphenyl)pyrimidine
  • (2,4)-Dihydroxy-5-(4-iodo-3-methoxycarbonylphenyl)pyrimidine

Comparison:

  • Uniqueness: The presence of the fluorine atom in (2,4)-Dihydroxy-5-(4-fluoro-3-methoxycarbonylphenyl)pyrimidine makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding properties.
  • Reactivity: Fluorine-substituted compounds often exhibit different reactivity patterns compared to their halogenated counterparts, making them valuable in fine-tuning chemical reactions and biological interactions.

Properties

IUPAC Name

methyl 5-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-11(17)7-4-6(2-3-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENWZTYPKAAZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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